![molecular formula C15H16BrN5OS B12586153 Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-: is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by the presence of a bromine atom, a triazinoindole core, and an isopropyl group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system. Common reagents used in this step include bromine and methyl groups to introduce the bromo and methyl substituents, respectively.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate with isopropylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination under specific conditions.
Substitution: The bromine atom in the triazinoindole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Debrominated Derivatives: From reduction reactions.
Substituted Triazinoindoles: From nucleophilic substitution reactions.
科学的研究の応用
Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.
類似化合物との比較
Similar Compounds
- 8-Bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indole-3-thione
- 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
Uniqueness
Compared to similar compounds, Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is unique due to the presence of the isopropyl group attached to the acetamide moiety. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
特性
分子式 |
C15H16BrN5OS |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C15H16BrN5OS/c1-8(2)17-12(22)7-23-15-18-14-13(19-20-15)10-6-9(16)4-5-11(10)21(14)3/h4-6,8H,7H2,1-3H3,(H,17,22) |
InChIキー |
GTRDTYUPELBYSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)Br)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


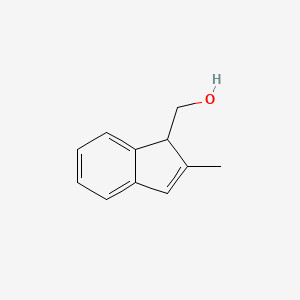
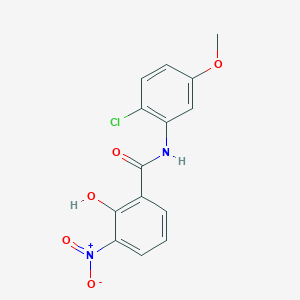
![2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B12586091.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-](/img/structure/B12586093.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B12586094.png)
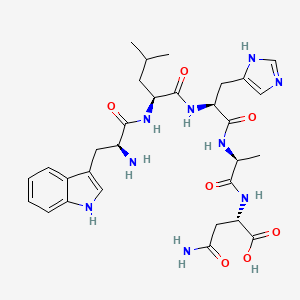

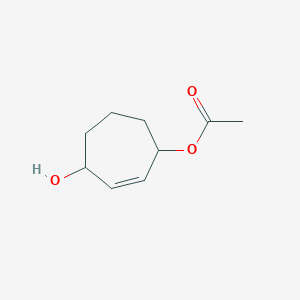
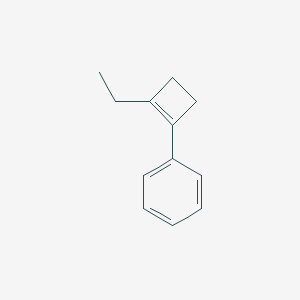
![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
![5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B12586126.png)
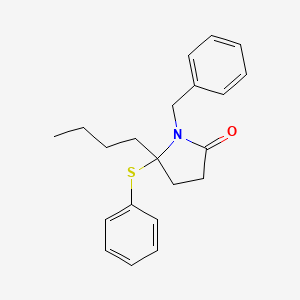
![(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12586135.png)

